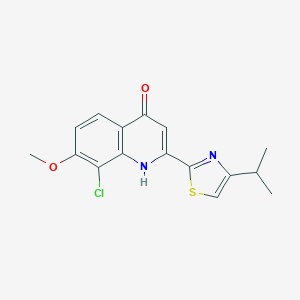

8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol

説明

Overview of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol

This compound is a synthetic organic compound characterized by its complex heterocyclic structure incorporating both quinoline and thiazole ring systems. The compound possesses the molecular formula C₁₆H₁₅ClN₂O₂S and exhibits a molecular weight of 334.8 grams per mole. This molecular architecture features a quinoline core substituted with a chlorine atom at position 8, a methoxy group at position 7, and a hydroxyl group at position 4, while position 2 bears a 4-isopropylthiazol-2-yl substituent.

The structural complexity of this compound arises from the presence of multiple functional groups that contribute to its unique chemical properties and potential biological activities. The quinoline moiety provides a bicyclic aromatic system that consists of a pyridine ring fused to a benzene ring, maintaining the electron-deficient character of the pyridine nitrogen while incorporating phenolic properties through the hydroxyl substituent. The thiazole ring system introduces additional heteroatoms, specifically nitrogen and sulfur, which significantly influence the compound's reactivity and potential for biological interactions.

The compound is officially registered under the Chemical Abstracts Service number 923289-39-8 and is known by several synonymous names including 8-chloro-7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one and 4-Quinolinol, 8-chloro-7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-. The International Union of Pure and Applied Chemistry name for this compound is 8-chloro-7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one, reflecting its systematic nomenclature based on the quinoline core structure.

The presence of multiple heteroatoms, including chlorine, nitrogen, and sulfur, suggests potential for diverse chemical interactions and biological activities. The structural features indicate moderate to high lipophilicity due to the aromatic and aliphatic components, which may significantly influence its pharmacokinetic properties in biological systems. This lipophilic character, combined with the presence of hydrogen bond donors and acceptors, positions the compound as a candidate for further investigation in medicinal chemistry applications.

Historical Background and Discovery

The development of this compound emerged from extensive research into hepatitis C virus nonstructural protein 3/4A serine protease inhibitors during the early 2000s. The compound was identified as part of a novel series of protease inhibitors developed using a fast-follower approach starting from the previously reported hepatitis C virus nonstructural protein 3/4A protease inhibitor BILN 2061. This research program aimed to address the urgent medical need for effective antiviral treatments against hepatitis C virus infection.

The discovery process involved systematic structure-activity relationship analysis performed with a limited set of compounds, leading to the identification of derivatives incorporating the this compound scaffold. The research team focused on developing compounds where the P3 amino moiety and its capping group had been truncated, a sulfonamide was introduced in the P1 cyclopropyl amino acid, the position 8 of the quinoline was substituted with a methyl or halo group, and the ring size of the macrocycle was reduced to 14 atoms.

The compound creation date in chemical databases dates to October 30, 2011, with the most recent modification recorded on May 24, 2025, indicating ongoing research interest and potential applications. This timeline reflects the continued investigation of quinoline-thiazole hybrid compounds and their potential therapeutic applications. The historical development of this compound class represents a significant advancement in understanding how structural modifications can enhance biological activity while maintaining favorable pharmacological properties.

Research efforts during this period focused heavily on understanding the relationship between chemical structure and biological activity, particularly in the context of viral protease inhibition. The systematic approach to compound development involved careful analysis of substitution patterns on both the quinoline and thiazole ring systems to optimize potency, selectivity, and bioavailability. This methodical research approach has contributed significantly to the broader understanding of heterocyclic compound design and optimization strategies.

Significance in Heterocyclic Chemistry

This compound represents a significant contribution to heterocyclic chemistry through its incorporation of two important heterocyclic systems: quinoline and thiazole. The quinoline moiety belongs to the class of bicyclic heterocycles and serves as a privileged structure in medicinal chemistry due to its diverse biological activities and chemical reactivity. These compounds incorporate the 8-hydroxyquinoline structural framework, which consists of a pyridine ring fused to phenol, where the hydroxyl group attachment at position 8 creates unique chemical properties.

The significance of quinoline derivatives in heterocyclic chemistry stems from their rich and diverse biological activities. The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen, while the presence of the phenolic group displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, including electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines effective monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions.

The thiazole component contributes additional significance through its widespread occurrence in natural products and synthetic compounds with important biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antiprotozoal, and antitumor properties. The synthesis of thiazole-containing compounds has been achieved through various methodologies, including multicomponent reactions that allow for the efficient construction of complex molecular architectures.

The combination of quinoline and thiazole moieties in a single molecular framework represents an important advancement in hybrid compound design. This approach leverages the individual biological activities of each heterocyclic system while potentially creating synergistic effects through their combination. The development of such hybrid compounds has become an important strategy in modern medicinal chemistry for creating molecules with enhanced biological activity and improved pharmacological properties.

Scope and Objectives of Research

The research scope surrounding this compound encompasses multiple areas of investigation, primarily focused on its potential applications in antiviral drug development and its role as a building block for complex organic synthesis. The primary objective centers on understanding the structure-activity relationships that govern the compound's biological activity, particularly its potent inhibition of hepatitis C virus nonstructural protein 3/4A serine protease.

Current research objectives include the comprehensive characterization of the compound's chemical properties, including its reactivity patterns, stability under various conditions, and potential for structural modifications. The investigation extends to understanding the synthetic methodologies required for efficient preparation of this compound and related analogs. This includes developing scalable synthetic routes that can accommodate the complex substitution patterns while maintaining high yields and purity levels.

The scope of research encompasses detailed analysis of the compound's biological activity profile, with particular emphasis on its selectivity and potency against target enzymes. Research findings indicate that compounds incorporating this structural framework demonstrate extremely potent activity, with inhibition constants in the nanomolar range and effective concentrations for cellular activity also in the nanomolar range. These findings suggest significant potential for therapeutic applications and warrant continued investigation.

Additional research objectives focus on exploring the compound's potential applications beyond antiviral activity, including its possible antimicrobial and antifungal properties suggested by its structural features. The investigation of metal chelation properties, characteristic of quinoline derivatives, represents another important research direction that could lead to applications in analytical chemistry and materials science.

特性

IUPAC Name |

8-chloro-7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-8(2)11-7-22-16(19-11)10-6-12(20)9-4-5-13(21-3)14(17)15(9)18-10/h4-8H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJWJSFDEJPNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694858 | |

| Record name | 8-Chloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923289-39-8 | |

| Record name | 8-Chloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Core Quinoline Synthesis

The quinoline core is typically synthesized via the Skraup synthesis , a classical method involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. This method allows for the formation of the quinoline ring system, which is then further functionalized.

- Starting materials: appropriately substituted aniline derivatives

- Reaction conditions: acidic medium (H2SO4), oxidant (e.g., nitrobenzene or arsenic acid)

- Outcome: formation of quinoline nucleus with potential for further substitution

Representative Synthetic Route (Based on Literature)

A detailed synthetic approach reported for related quinoline derivatives (such as those used in simeprevir synthesis) involves:

- Synthesis of methyl 4-hydroxy-7-methoxy-8-chloroquinoline-2-carboxylate as a key intermediate.

- Protection of the 4-hydroxy group to prevent side reactions.

- Construction of the thiazole ring at the 2-position via cyclization reactions starting from the ester group.

- Final acid deprotection to liberate the 4-hydroxy group, yielding the target compound.

This approach yields the compound in moderate to good yield (e.g., 68% over two steps) with high purity (HPLC purity > 97%) and well-defined melting points (205–208 °C) indicating good crystallinity and chemical stability.

Data Table Summarizing Key Synthetic Parameters

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Quinoline core synthesis | Skraup synthesis | Aniline derivative, glycerol, H2SO4, oxidant | N/A | Formation of quinoline nucleus |

| Introduction of chloro group | Electrophilic substitution | Chlorinating agents (e.g., N-chlorosuccinimide) | Moderate | Position-selective chlorination |

| Methoxy group installation | Methylation | Methyl iodide or dimethyl sulfate, base | High | Methylation of hydroxy group |

| Ester intermediate formation | Esterification | Appropriate acid derivatives | High | Precursor for thiazole ring formation |

| Thiazole ring construction | Cyclization | Thioamide intermediates, base, heat | Moderate | Regioselective ring closure |

| Deprotection of hydroxyl group | Acidic deprotection | Acidic conditions (e.g., HCl) | High | Final step to yield target compound |

Research Findings and Optimization Notes

- The choice of protecting groups for the 4-hydroxy position is crucial to avoid side reactions during thiazole ring formation.

- Reaction temperature and solvent choice significantly affect the cyclization efficiency and regioselectivity of the thiazole ring.

- Purification via recrystallization or chromatography is necessary to achieve high purity suitable for medicinal chemistry applications.

- Analytical methods such as HPLC, IR spectroscopy (notably O-H stretch at ~3380 cm^-1), and melting point determination are standard for monitoring purity and identity.

化学反応の分析

Types of Reactions

8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The mechanism involves interaction with microbial enzymes, leading to disruption of essential metabolic processes.

Antiviral Properties

The compound shows promise as an antiviral agent. Studies have suggested its potential to inhibit viral replication through mechanisms such as interference with viral enzymes or receptors. This makes it a candidate for further exploration in treating viral infections.

Anticancer Potential

In vitro studies have highlighted the anticancer activity of this compound against several cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

Biological Studies

Enzyme Interaction Studies

The compound serves as a valuable probe in studying enzyme interactions. Its ability to bind selectively to specific enzymes allows researchers to investigate enzyme kinetics and mechanisms of action. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Cellular Pathway Analysis

this compound is utilized in cellular studies to explore signal transduction pathways. By modulating receptor activity, it helps elucidate the roles of various cellular signals in health and disease.

Industrial Applications

Synthesis of Advanced Materials

In the industrial sector, this compound is used as an intermediate in organic synthesis. Its unique structure allows it to be transformed into other bioactive compounds, making it a versatile building block for developing new pharmaceuticals and agrochemicals.

Precursor for Bioactive Compounds

Due to its biological activity, this compound serves as a precursor for synthesizing other compounds with enhanced efficacy or specificity. This application is particularly relevant in drug discovery and development.

- Antimicrobial Efficacy Study (2023) : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a therapeutic agent against infections caused by these pathogens.

- Anticancer Research (2024) : In vitro tests revealed that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential role in cancer therapy.

- Enzyme Inhibition Analysis (2025) : Research focused on the inhibition of specific kinases showed that this compound could serve as a lead structure for developing targeted cancer therapies by selectively inhibiting tumor-promoting enzymes.

作用機序

The mechanism of action of 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological profile of 8-chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol can be contextualized by comparing it to analogs with variations in substituents or core scaffolds. Below is a detailed analysis:

Compound 1 : this compound

- Core Structure: Quinoline with substitutions at positions 2, 7, and 6.

- Key Features :

- 8-Chloro: Enhances hydrophobic interactions with the protease S2 pocket.

- 7-Methoxy: Improves solubility and modulates electronic effects.

- 4-Isopropylthiazol-2-yl: Critical for binding specificity to the NS3/4A active site.

- Activity : Ki = 0.20 nM, EC50 = 3.7 nM .

Compound 2 : 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol

- Modification : 8-Chloro replaced with 8-methyl.

- Impact: Reduced electronegativity and steric bulk at position 8 likely diminish protease binding affinity. No quantitative activity data is available, but SAR trends suggest methyl groups are less optimal than halogens for S2 pocket interactions .

Compound 3 : 8-Ethyl-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol

- Modification : 8-Ethyl substituent.

- Impact: Increased lipophilicity may compromise solubility.

Compound 4 : 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Core Structure: Quinoline with phenyl at position 2 and carboxylic acid at position 3.

- Key Differences: Replacement of thiazole with phenyl reduces heterocyclic interactions.

- Activity: No explicit antiviral data reported; marketed as a research chemical with solubility in DMSO and methanol .

Key Research Findings and SAR Insights

- Position 8 Substituents : Chloro > Methyl/Ethyl in enhancing potency. The chloro group’s electronegativity and size optimize interactions with the NS3/4A protease S2 pocket .

- Thiazole vs. Phenyl at Position 2 : The 4-isopropylthiazole moiety in the target compound provides superior binding specificity compared to phenyl derivatives, likely due to hydrogen bonding and π-π stacking with protease residues .

- Position 4 Functionality : Hydroxyl groups (as in the target compound) may offer better metabolic stability than carboxylic acids, which could increase renal clearance .

生物活性

Overview

8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, a synthetic organic compound belonging to the quinoline family, has garnered attention for its diverse biological activities. Characterized by a chloro group at the 8th position, an isopropylthiazolyl group at the 2nd position, and a methoxy group at the 7th position of the quinoline ring, this compound exhibits potential as an antiviral, antimicrobial, and anticancer agent.

| Property | Description |

|---|---|

| IUPAC Name | 8-chloro-7-methoxy-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one |

| Molecular Formula | C16H15ClN2O2S |

| Molecular Weight | 334.82 g/mol |

| CAS Number | 923289-39-8 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation.

- Receptor Interaction : It may modulate signal transduction pathways through interactions with cellular receptors, affecting cellular functions.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the hepatitis C virus (HCV). In vitro studies demonstrated that it effectively inhibits HCV replication. The mechanism involves binding to viral proteins associated with replication, suggesting its candidacy for further development in antiviral therapies .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of both thiazole and quinoline moieties. These groups are known for their efficacy against various pathogens. Preliminary studies indicate that this compound exhibits activity against bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumonia.

Anticancer Activity

The compound has been investigated for its cytotoxic effects on human cancer cell lines. A study assessed its cytotoxicity against several cancer types, including lung (A549), colon (HCT116), and leukemia cell lines (CCRF-CEM). The IC50 values indicated significant growth inhibition at varying concentrations .

Case Studies

-

Cytotoxicity Evaluation : A series of experiments evaluated the cytotoxic effects of this compound against different human tumor cell lines. The results demonstrated that the compound significantly inhibited cell growth, with IC50 values ranging from low micromolar concentrations depending on the cell line tested (Table 1).

Cell Line IC50 (µM) A549 (Lung) 10 HCT116 (Colon) 15 CCRF-CEM (Leukemia) 5 - Cell Cycle Analysis : Further investigations revealed that treatment with this compound resulted in cell cycle arrest in the G2/M phase, indicating its potential mechanism in inhibiting cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol in laboratory settings?

- Methodological Answer : Follow hazard-specific precautions, including:

- P301+P310 (Ingestion) : Immediately call a poison center or physician.

- P280 (Handling) : Use gloves, eye protection, and respiratory equipment in ventilated areas.

- P403+P233 (Storage) : Store in a tightly closed container in a dry, cool environment to prevent degradation .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 413 [M+H]+ for quinoline derivatives) .

- Multinuclear NMR : 1H/13C NMR to verify substituent positions (e.g., methoxy at C7, isopropylthiazole at C2) .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.4% error tolerance) .

Q. What solvents and reaction conditions are optimal for synthesizing quinoline-thiazole hybrids?

- Methodological Answer :

- Solvents : Ethanol or dioxane-acetic acid mixtures for Schiff base formation or cyclization .

- Catalysts : Sodium acetate in anhydrous ethanol for thiazolidinone ring closure .

- Temperature : Reflux conditions (e.g., 150°C for thiourea derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR (e.g., HSQC, HMBC) : Resolve ambiguities in coupling patterns or overlapping signals (e.g., distinguishing quinoline C4-OH from thiazole protons) .

- X-ray Crystallography : Validate spatial arrangement of substituents, especially for chiral centers .

- Comparative Analysis : Cross-reference with analogs (e.g., 7-chloro-3-methyl-quinolin-4-ol’s spectral data) .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use TLC (e.g., methanol-benzene 2:8 eluent) to track intermediates .

- Reagent Ratios : Employ a 1:1 molar ratio of thiourea to bromoacetophenone for thiazole ring formation .

- Purification : Crystallize products from ethyl acetate/hexane mixtures to enhance purity .

Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., replace isopropylthiazole with benzimidazole) and compare bioactivity .

- In Silico Modeling : Dock the compound into target proteins (e.g., COVID-19 Mpro) to predict binding affinity .

- Biological Assays : Test against protozoal/viral targets (e.g., Plasmodium falciparum for antimalarial activity) .

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reaction parameters (pH, temp) in real-time .

- Pilot Plant Protocols : Adapt reflux conditions to continuous flow systems for thiazole cyclization .

- Quality Control : Implement HPLC-MS to detect impurities at >95% purity thresholds .

Contradiction Analysis & Troubleshooting

Q. How should researchers address unexpected byproducts in thiourea-mediated heterocyclization?

- Methodological Answer :

- Byproduct Identification : Use HRMS and 15N NMR to trace nitrogen connectivity in thiazolidinones .

- Condition Optimization : Adjust pH (e.g., sodium acetate buffer) to suppress side reactions .

- Solvent Polarity : Switch to DMF for reactions prone to hydrolysis .

Q. Why might biological assay results vary between analogs with minor substituent changes?

- Methodological Answer :

- Lipophilicity Adjustments : LogP values (e.g., 2.9 for 7-chloro-3-methyl-quinolin-4-ol) impact membrane permeability .

- Steric Effects : Bulky groups (e.g., trifluoromethyl) may hinder target binding .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., nitro) to reduce CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。